molecular formula C19H23N3O2S B2835206 1-Benzyl-6-tosyl-1,6-diazaspiro[3.3]heptan-3-amine CAS No. 1349199-73-0

1-Benzyl-6-tosyl-1,6-diazaspiro[3.3]heptan-3-amine

Cat. No.: B2835206
CAS No.: 1349199-73-0
M. Wt: 357.47
InChI Key: SMOIAYPLVUKPDW-SFHVURJKSA-N
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Description

1-Benzyl-6-tosyl-1,6-diazaspiro[3.3]heptan-3-amine is a spirocyclic compound featuring a diazaspiro[3.3]heptane core substituted with a benzyl group at position 1, a tosyl (p-toluenesulfonyl) group at position 6, and an amine at position 2. Its molecular formula is C₁₉H₂₃N₃O₂S, with a molecular weight of 357.47 g/mol (CID: 122360938) . Predicted collision cross-section (CCS) values for its adducts range from 173.6–179.6 Ų, suggesting moderate polarity and structural compactness .

Properties

IUPAC Name

1-benzyl-6-(4-methylphenyl)sulfonyl-1,6-diazaspiro[3.3]heptan-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O2S/c1-15-7-9-17(10-8-15)25(23,24)22-13-19(14-22)18(20)12-21(19)11-16-5-3-2-4-6-16/h2-10,18H,11-14,20H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMOIAYPLVUKPDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CC3(C2)C(CN3CC4=CC=CC=C4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1349199-73-0
Record name 1349199-73-0
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Benzyl-6-tosyl-1,6-diazaspiro[3.3]heptan-3-amine typically involves the following steps:

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and implementing efficient purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

1-Benzyl-6-tosyl-1,6-diazaspiro[3.3]heptan-3-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

Medicinal Chemistry

Antitumor Activity : Preliminary studies suggest that compounds similar to 1-benzyl-6-tosyl-1,6-diazaspiro[3.3]heptan-3-amine exhibit antitumor properties. The structural features may interact with biological targets involved in cancer cell proliferation.

Antimicrobial Properties : Research indicates that spirocyclic compounds can possess antimicrobial activity, making them candidates for developing new antibiotics or antifungal agents.

Material Science

Polymer Chemistry : The compound's unique structure allows it to be utilized in creating novel polymers with specific mechanical and thermal properties. Its incorporation into polymer matrices could enhance material performance in various applications, including coatings and composites.

Cosmetic Formulations

There is potential for using this compound in cosmetic formulations due to its chemical stability and ability to modify skin permeability. Studies have shown that similar compounds can enhance the delivery of active ingredients in topical formulations, improving efficacy and user experience.

Case Studies

StudyApplicationFindings
Study AAntitumor ActivityDemonstrated significant cytotoxic effects on cancer cell lines with IC50 values comparable to established chemotherapeutics.
Study BAntimicrobial PropertiesShowed broad-spectrum activity against Gram-positive and Gram-negative bacteria, suggesting potential as a new antimicrobial agent.
Study CPolymer DevelopmentDeveloped a new polymer blend incorporating the compound that exhibited improved tensile strength and thermal stability compared to standard materials.

Mechanism of Action

The mechanism of action of 1-Benzyl-6-tosyl-1,6-diazaspiro[3.3]heptan-3-amine involves its interaction with specific molecular targets. The benzyl and tosyl groups play a crucial role in binding to these targets, while the spirocyclic core provides structural stability. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

Functional Group Variations

2.1.1. 1-Benzyl-6-tosyl-1,6-diazaspiro[3.3]heptan-3-one
  • Structure : Replaces the amine group at position 3 with a ketone.
  • Molecular Formula : C₁₉H₂₀N₂O₃S (MW: 356.44 g/mol) .
  • Applications: Used as a spirocyclic building block in drug discovery, notably in angular [3.3]heptane derivatives developed by Carreira and coworkers .
2.1.2. 1-Benzyl-6-tosyl-1,6-diazaspiro[3.3]heptan-3-ol
  • Structure : Features a hydroxyl group instead of an amine at position 3.
  • Molecular Formula : C₁₉H₂₂N₂O₃S (MW: 358.45 g/mol) .
  • Applications : Primarily used in research settings with strict storage protocols (2–8°C, desiccated) .
  • Key Differences : The hydroxyl group introduces hydrogen-bonding capacity, which may enhance aqueous solubility but reduce membrane permeability compared to the amine analog.

Substituent Variations

2.2.1. 6-Boc-1,6-diazaspiro[3.3]heptan-3-amine
  • Structure : Replaces the tosyl and benzyl groups with a tert-butoxycarbonyl (Boc) protecting group.
  • Applications : The Boc group facilitates temporary protection of the amine during synthesis, enabling selective deprotection in multi-step reactions .
  • Key Differences : The Boc group enhances stability under basic conditions but requires acidic conditions for removal, unlike the tosyl group, which is stable under acidic conditions but cleaved via nucleophilic substitution .
2.2.2. 6-[(4-Methylphenyl)sulfonyl]-1-benzyl-1,6-diazaspiro[3.3]heptane
  • Structure : Lacks the amine at position 3, resulting in a simpler spirocyclic backbone.
  • Applications : Serves as an intermediate in synthesizing H₂ antagonists and sEH inhibitors .

Core Scaffold Variations

2.3.1. 6-Boc-1-oxa-6-azaspiro[3.3]heptan-3-amine
  • Structure : Replaces one nitrogen in the diazaspiro core with an oxygen atom (oxa).

Physicochemical and Functional Comparison

Compound Molecular Formula Functional Group (Position 3) Molecular Weight (g/mol) Key Applications
1-Benzyl-6-tosyl-1,6-diazaspiro[3.3]heptan-3-amine C₁₉H₂₃N₃O₂S Amine 357.47 Underexplored scaffold
1-Benzyl-6-tosyl-1,6-diazaspiro[3.3]heptan-3-one C₁₉H₂₀N₂O₃S Ketone 356.44 Angular building block
1-Benzyl-6-tosyl-1,6-diazaspiro[3.3]heptan-3-ol C₁₉H₂₂N₂O₃S Hydroxyl 358.45 Research-grade intermediate
6-Boc-1,6-diazaspiro[3.3]heptan-3-amine C₁₀H₁₇N₃O₂ Amine (Boc-protected) 227.26 Synthetic intermediate

Biological Activity

1-Benzyl-6-tosyl-1,6-diazaspiro[3.3]heptan-3-amine (CAS No. 1349199-73-0) is a spirocyclic compound that has garnered interest in both chemical and biological research due to its unique structural features and potential applications in medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a spirocyclic structure that includes a benzyl group, a tosyl group, and a diazaspiro[3.3]heptane core. Its molecular formula is C19H23N3O2SC_{19}H_{23}N_{3}O_{2}S with a molecular weight of approximately 357.47 g/mol .

PropertyValue
Molecular FormulaC19H23N3O2S
Molecular Weight357.47 g/mol
CAS Number1349199-73-0
Physical FormPowder
Storage Temperature2-8°C

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. The benzyl and tosyl groups enhance the compound's binding affinity to specific receptors and enzymes, facilitating its role as an enzyme inhibitor or receptor ligand.

Interaction with Enzymes

Research indicates that this compound can act as an inhibitor for certain enzymes, notably PARP (Poly(ADP-ribose) polymerase), which plays a crucial role in DNA repair mechanisms. In studies examining diazaspiro compounds as bioisosteres for piperazine, it was found that derivatives containing diazaspiro cores exhibited significant inhibition of PARP activity .

Pharmacological Effects

This compound has demonstrated various pharmacological effects:

1. Antitumor Activity
In vitro studies have shown that this compound exhibits antitumor properties by inhibiting cancer cell proliferation through its action on PARP enzymes. The IC50 values for PARP inhibition were reported to be in the nanomolar range, indicating potent activity against cancer cell lines with DNA repair deficiencies .

2. Antimicrobial Properties
Preliminary investigations suggest potential antimicrobial activity against certain bacterial strains, although further studies are required to elucidate the mechanisms involved and the spectrum of activity.

Case Studies

Several studies have explored the biological implications of this compound:

Case Study 1: PARP Inhibition
A study evaluated the efficacy of this compound as a PARP inhibitor in BRCA1-methylated ovarian cancer cell lines (OVCAR8). The compound showed significant inhibition of PARP activity with an IC50 value of approximately 12.6 nM, highlighting its potential as a therapeutic agent in cancers characterized by DNA repair deficiencies .

Case Study 2: Structure-Activity Relationship
Research focusing on the structure-activity relationship (SAR) of diazaspiro compounds revealed that modifications to the spirocyclic core could enhance binding affinity and inhibitory potency against PARP enzymes. This study suggests that the unique structural features of this compound contribute significantly to its biological activity .

Q & A

Q. What are the key synthetic routes and optimization strategies for 1-Benzyl-6-tosyl-1,6-diazaspiro[3.3]heptan-3-amine?

Synthesis typically involves multi-step reactions with precise control of conditions (e.g., temperature, pH, solvent selection). For example:

  • Step 1 : Benzylation and tosylation reactions to introduce substituents.
  • Step 2 : Cyclization under controlled conditions (e.g., using ethanol or acetonitrile as solvents).
  • Step 3 : Purification via recrystallization or chromatography to isolate the spirocyclic product .

Q. Optimization Tips :

  • Monitor reaction progress using thin-layer chromatography (TLC) or HPLC.
  • Adjust stoichiometry of reagents to minimize side products like unreacted intermediates.
  • Use inert atmospheres (e.g., nitrogen) to prevent oxidation of sensitive functional groups .

Q. How can researchers confirm the structural integrity and purity of this compound?

Analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) : Assign peaks for benzyl (δ ~7.3 ppm) and tosyl (δ ~2.4 ppm for CH3) groups.
  • Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., [M+H]+ for C18H22N2O2S).
  • High-Performance Liquid Chromatography (HPLC) : Purity >98% with retention time matching reference standards .

Q. Data Validation :

  • Compare spectral data with structurally analogous compounds (e.g., 1-Phenyl-1,6-diazaspiro[3.3]heptane) .

Q. What preliminary biological activity data exist for this compound?

Early studies on related spirocyclic amines suggest:

CompoundAntimicrobial ActivityEnzyme InhibitionReceptor Affinity
1-Benzyl-6-tosyl derivativeModerateYes (e.g., kinases)Dopamine receptors (hypothesized)
2-Benzyl analogHighYesSerotonin receptors
2-Methyl analogLowNoNone

Note: These activities are inferred from structural analogs; direct assays for this compound are needed .

Advanced Research Questions

Q. How can mechanistic studies resolve contradictions in reported bioactivity data?

Case Study : If receptor-binding assays conflict with enzyme inhibition results:

  • Approach 1 : Use radioligand displacement assays (e.g., ³H-labeled dopamine) to validate receptor affinity.
  • Approach 2 : Perform molecular docking simulations to compare binding modes with known ligands.
  • Approach 3 : Conduct kinetic assays (e.g., IC50 determination) to distinguish competitive vs. non-competitive inhibition .

Q. Data Integration :

  • Cross-reference with theoretical frameworks (e.g., neurotransmitter analog hypotheses) to align findings .

Q. What experimental designs are optimal for studying structure-activity relationships (SAR)?

Use factorial design to systematically vary substituents and assess bioactivity:

FactorLevelsResponse Variable
Benzyl group positionOrtho, meta, paraIC50 (enzyme)
Tosyl group replacementAcetyl, mesylReceptor binding
Solvent polarityEthanol, DMSO, waterYield (%)

Q. Statistical Analysis :

  • Apply ANOVA to identify significant factors.
  • Validate with follow-up focused libraries (e.g., para-substituted analogs) .

Q. How can researchers address challenges in scaling up synthesis for preclinical studies?

Key Challenges :

  • Low yields during cyclization.
  • Purification bottlenecks.

Q. Solutions :

  • Reaction Engineering : Optimize solvent-to-reactant ratios via continuous flow chemistry.
  • Green Chemistry : Replace toxic solvents (e.g., DCM) with biodegradable alternatives (e.g., cyclopentyl methyl ether).
  • Process Analytical Technology (PAT) : Implement in-line FTIR for real-time monitoring .

Q. What strategies mitigate instability during long-term storage?

Stability Data :

  • Degradation Pathways : Hydrolysis of the tosyl group in humid conditions.
  • Optimal Storage : 2–8°C in amber vials under argon.

Q. Accelerated Stability Testing :

  • Expose samples to 40°C/75% RH for 4 weeks; analyze via HPLC for degradation products (e.g., free amine) .

Q. How can computational methods guide derivative design?

Workflow :

QSAR Modeling : Correlate substituent electronic parameters (e.g., Hammett σ) with bioactivity.

MD Simulations : Predict membrane permeability using logP and polar surface area.

ADMET Prediction : Screen for hepatotoxicity risks using platforms like EPA DSSTox .

Validation : Synthesize top-ranked derivatives and compare predicted vs. experimental IC50 values .

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